

Application Notes and Protocols for BRET Assay Using FM-381

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FM-381

Cat. No.: B15610211

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These application notes provide a detailed protocol for utilizing the potent and selective JAK3 inhibitor, **FM-381**, in a Bioluminescence Resonance Energy Transfer (BRET) assay. This document is intended for researchers, scientists, and drug development professionals familiar with cell-based assays. The described NanoBRET™ Target Engagement Assay is designed to quantitatively assess the binding of **FM-381** to JAK3 within living cells.

Introduction

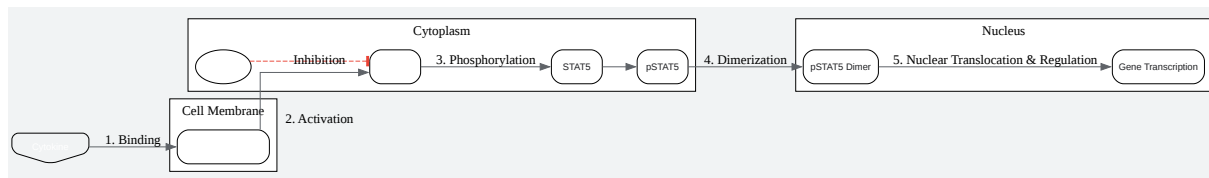
FM-381 is a covalent reversible inhibitor of Janus kinase 3 (JAK3) that targets the unique Cys909 residue at the gatekeeper position.[1][2] Its high potency and selectivity make it a valuable chemical probe for studying JAK3 biology and a potential therapeutic agent. The NanoBRET™ assay is a proximity-based method that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.[3][4] In the context of target engagement, the assay monitors the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competing compound, such as **FM-381**. [5][6] This allows for the quantitative determination of compound affinity and occupancy in live cells.[6]

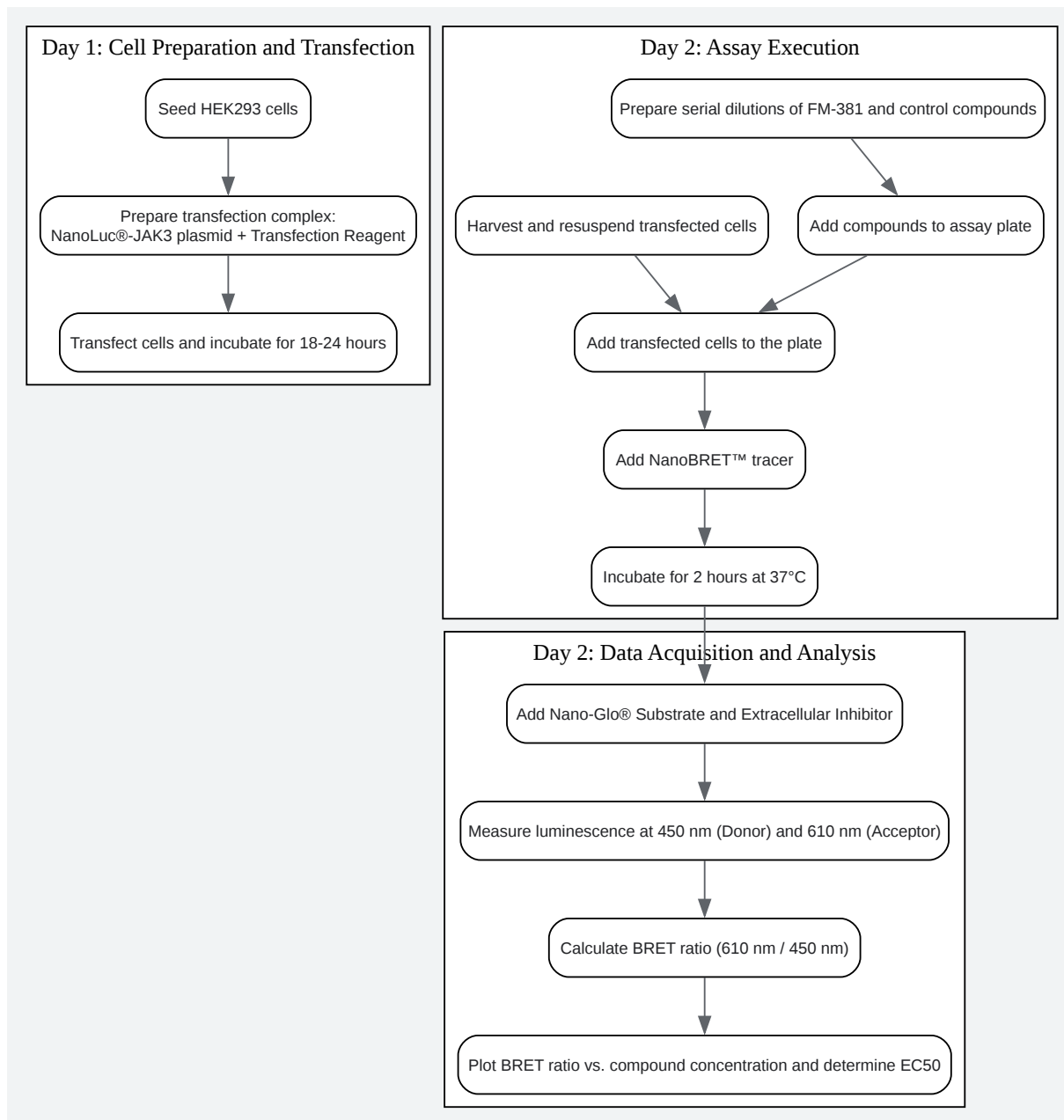
This protocol outlines the necessary steps to measure the cellular target engagement of **FM-381** with JAK3 using the NanoBRET™ Target Engagement Assay.

Signaling Pathway of JAK3 and Inhibition by FM-381

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is initiated by the binding of

cytokines to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[1] JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in immune cell development and function.[1] **FM-381**, by inhibiting JAK3, blocks the phosphorylation of downstream STAT proteins, such as STAT5, in response to cytokine stimulation (e.g., IL-2).[1][2]





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